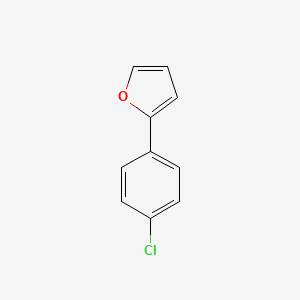

2-(4-Chlorophenyl)furan

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGLKWKQBWOENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Chlorophenyl Furan and Its Congeners

Historical and Modern Strategies for Furan (B31954) Ring Construction

The foundational methods for constructing the furan ring have been established for over a century and remain relevant. wikipedia.org Modern advancements, however, have introduced milder, more efficient, and often catalytic alternatives.

Historical Methods:

Paal-Knorr Synthesis: This is a classic and straightforward method that involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to produce furans. wikipedia.orgpharmaguideline.comorganic-chemistry.org The reaction is versatile but requires access to the requisite diketone precursor.

Feist-Benary Synthesis: This method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. wikipedia.org An intermediate hydroxydihydrofuran is formed, which then dehydrates to yield the furan ring. wikipedia.org

Industrial Production: On an industrial scale, furan is often manufactured through the palladium-catalyzed decarbonylation of furfural (B47365) or the copper-catalyzed oxidation of 1,3-butadiene. wikipedia.org

Modern Strategies:

Modern synthetic chemistry has expanded the toolkit for furan synthesis significantly, often utilizing transition metal catalysts to achieve high efficiency and control. researchgate.net These methods include:

Gold-catalyzed cycloisomerization of 2-alkynylcycloalk-2-enols. nih.gov

Palladium-catalyzed domino Heck/cross-coupling reactions to construct furan-linked bisheterocycles. rsc.org

DBU-mediated ring expansion of donor-acceptor cyclopropanes to yield multisubstituted furans under transition-metal-free conditions. rsc.org

Intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov

Copper-catalyzed cyclization of silyl (B83357) enol ethers with α-diazo-β-ketoesters. organic-chemistry.org

These contemporary methods offer access to highly functionalized furans from readily available starting materials under mild conditions. rsc.orgresearchgate.net

Precursor Design and Strategic Selection in 2-(4-Chlorophenyl)furan Synthesis

The synthesis of this compound specifically can be approached by strategically selecting precursors for either classical or modern synthetic routes.

One common strategy is the Claisen-Schmidt condensation, which can be used to form a chalcone (B49325) analogue that serves as a key intermediate. For example, 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551) can be synthesized from 4-chloroacetophenone and furan-2-carboxaldehyde, which can then undergo further reactions. researchgate.net

Direct Functionalization Approaches on the Furan Nucleus

A powerful modern strategy involves the direct C-H functionalization of the furan ring, which avoids the need for pre-functionalized substrates. nih.govresearchgate.net This approach directly forges the C-C bond between the furan's C2 position and the aryl partner.

Palladium-catalyzed direct arylation of furans with aryl chlorides has proven to be an effective method. nih.gov This transformation typically requires a palladium catalyst, such as palladium acetate, a suitable phosphine (B1218219) ligand like 2-(dicyclohexylphosphino)biphenyl, and an inorganic base. nih.gov While powerful, these reactions can require extensive optimization of the ligand, base, and solvent for each specific substrate class. nih.gov The inherent sensitivity of the furan ring to harsh acidic or oxidative conditions makes the development of mild catalytic C-H functionalization methods particularly crucial. nih.govresearchgate.net

A specific example is the regioselective palladium-catalyzed C2-arylation of a C3-substituted furan, such as (furan-3-yl)methanol, with 1-bromo-4-chlorobenzene. This reaction, using a palladium catalyst, successfully yields (this compound-3-yl)methanol, demonstrating direct C-H activation at the C2 position. thieme-connect.com

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Furan Linkages

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for forming aryl-heteroaryl bonds, including the linkage in this compound. nih.govrsc.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. rsc.orglibretexts.org This reaction can be used to synthesize this compound in two ways:

Coupling of a 2-furanylboronic acid or ester with a 4-chlorophenyl halide (e.g., 1-bromo-4-chlorobenzene).

Coupling of a 2-halofuran (e.g., 2-bromofuran) with 4-chlorophenylboronic acid.

The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst like palladium acetate. libretexts.org A base is essential for the transmetalation step of the catalytic cycle. libretexts.org The Suzuki-Miyaura reaction has been successfully applied to synthesize a variety of 2-aryl- and 2,5-diarylfurans. researchgate.netresearchgate.net

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product | Yield |

| 2-Furanylboronic Acid | 1-Bromo-4-chlorobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | This compound | Good |

| 2-Bromofuran | 4-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | This compound | High |

| 2-(Butyltellanyl)furan | Potassium (4-chlorophenyl)trifluoroborate | Pd(OAc)₂ | Cs₂CO₃ | THF | This compound | >95% |

This table presents representative, hypothetical conditions based on typical Suzuki-Miyaura couplings for aryl-heteroaryl bond formation.

The Heck reaction, which couples an unsaturated halide with an alkene, can also be adapted for furan synthesis. escholarship.org While not a direct coupling of a furan ring with an aryl halide, domino reactions incorporating a Heck step can be used to construct the furan ring itself. For instance, a palladium-catalyzed domino Heck/cross-coupling of alkene-tethered aryl iodides with β-chloroenones can form furan-linked dihydrobenzofurans in a single operation. rsc.org

Another powerful strategy combines a Michael addition with a Heck reaction. This sequential process has been used to synthesize highly functionalized polyalkyl furans from (Z)-β-halo allylic alcohols and activated alkynes, demonstrating the utility of the Heck reaction in building complex furan-containing molecules. escholarship.orgescholarship.org

Beyond the Suzuki and Heck reactions, other transition metal-catalyzed couplings are effective for creating the aryl-furan bond.

Hiyama Coupling: This reaction couples organosilanes with organic halides and is catalyzed by palladium. It offers an alternative to boronic acids and has been used for the synthesis of biaryl compounds, including those with heterocyclic components like furan. rsc.orgnih.gov The reaction typically requires a fluoride (B91410) source, such as TBAF, to activate the organosilane. rsc.org

Copper-Catalyzed Reactions: Copper catalysts can be employed in various furan syntheses. For example, the one-pot copper(I)-catalyzed synthesis of trisubstituted α-carbonyl furans from ynenones showcases a modern application of copper in furan ring construction. organic-chemistry.org

These diverse methodologies underscore the continuous development in the field, providing chemists with a range of tools to synthesize this compound and its congeners with high precision and efficiency.

Green Chemistry Principles and Sustainable Synthetic Routes

Modern synthetic strategies for furan derivatives are progressively incorporating green chemistry principles to mitigate environmental impact. frontiersin.orgnih.gov This involves a holistic approach, from the selection of starting materials to the final purification of the product, aiming for a process that is both efficient and benign. instituteofsustainabilitystudies.comnih.gov The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, provide a framework for developing these sustainable methods. instituteofsustainabilitystudies.com

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. jddhs.com In the synthesis of 2-aryl-furans, significant research has been dedicated to the development and optimization of catalysts, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netmdpi.com

| Catalyst System | Ligand | Key Advantages |

| Palladium-based | Bulky, electron-rich phosphines | High activity, mild reaction conditions, low catalyst loading |

| Nanoparticle catalysts | Custom-designed ligands | High surface area, potential for recyclability |

| N-heterocyclic carbene (NHC) complexes | NHC ligands | Strong metal-ligand bond, enhanced stability |

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to air pollution. jddhs.com Consequently, there is a growing interest in developing solvent-free reactions or utilizing environmentally benign solvents like water. jddhs.comresearchgate.net

Reactions conducted in aqueous media can offer several advantages, including enhanced reaction rates and selectivities, as well as simplified product isolation. researchgate.net The use of water as a solvent is particularly attractive due to its non-toxic, non-flammable, and inexpensive nature. rgmcet.edu.in Solvent-free, or solid-state, reactions represent another green alternative, often leading to higher yields, shorter reaction times, and easier purification of products. jddhs.com

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. instituteofsustainabilitystudies.com Reactions with high atom economy are inherently more sustainable as they generate less waste.

The Paal-Knorr synthesis, a classic method for preparing furans from 1,4-diketones, is an example of a reaction with excellent atom economy, as the only byproduct is water. rgmcet.edu.inwikipedia.org Similarly, multicomponent reactions (MCRs) are highly atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. tubitak.gov.tr Diels-Alder reactions involving furan derivatives are also recognized for their 100% atom economy. researchgate.net

Multi-Component Reactions for Furan Derivative Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis for the efficient construction of complex molecules, including furan derivatives, in a single step. tubitak.gov.trresearchgate.net These reactions offer significant advantages over traditional multi-step syntheses, including higher efficiency, reduced waste generation, and operational simplicity. nih.govtubitak.gov.tr

MCRs are designed to directly convert three or more reactants into a single product in a one-pot fashion, thereby minimizing the need for intermediate purification steps and reducing solvent and energy consumption. tubitak.gov.tr This approach aligns well with the principles of green chemistry by offering a cleaner reaction profile and high atom economy. tubitak.gov.tr

Several MCR strategies have been developed for the synthesis of highly functionalized furans. For example, the reaction of arylglyoxals, acetylacetone, and phenols can yield complex furan derivatives in excellent yields. tubitak.gov.tr Another approach involves the thiazolium-mediated multicomponent reaction of aldehydes and dimethyl acetylenedicarboxylate (B1228247) (DMAD) to produce substituted 3-aminofurans. acs.org The versatility of MCRs allows for the creation of a wide range of furan derivatives with diverse molecular complexity, making them valuable in both academic and industrial settings. tubitak.gov.tr

Chemical Reactivity and Transformation Pathways of 2 4 Chlorophenyl Furan

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring System

The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). nih.gov Electrophilic attack preferentially occurs at the C5 position (the other α-position) of 2-(4-Chlorophenyl)furan. This regioselectivity is due to the superior stabilization of the positive charge in the resulting carbocation intermediate, which can be delocalized over the ring and involves the oxygen atom's lone pair. nih.govchemistrysteps.comresearchgate.net Attack at the C5 position generates a more stable intermediate compared to attack at the C3 or C4 (β) positions. nih.govchemistrysteps.com

Common electrophilic aromatic substitution reactions applicable to the furan ring of this compound include:

Nitration: The introduction of a nitro group (-NO2) at the C5 position can be achieved using nitrating agents. Traditionally, furans are nitrated using reagents like acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride), often leading to addition products that require a subsequent elimination step to restore aromaticity. quora.comnih.gov Milder, direct nitration methods, such as using nitric acid in trifluoroacetic anhydride (B1165640), have also been developed for various furan derivatives. quora.comyoutube.com

Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group (R-C=O) onto the furan ring, typically at the C5 position. This reaction is usually carried out using an acyl halide or anhydride in the presence of a Lewis acid catalyst. nih.gov However, due to the high reactivity of the furan ring, milder catalysts and conditions are often sufficient. youtube.com

Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group (-CHO) onto electron-rich aromatic rings like furan. researchgate.net This reaction employs a Vilsmeier reagent, such as one derived from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to achieve formylation at the C5 position. researchgate.net

The general mechanism for these substitutions involves the initial attack of the electrophile on the C5 position of the furan ring, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the furan ring, yielding the 5-substituted product.

| Reaction | Typical Reagents | Expected Product |

|---|---|---|

| Nitration | HNO3/Acetic Anhydride; HNO3/Trifluoroacetic Anhydride | 2-(4-Chlorophenyl)-5-nitrofuran |

| Acylation (Friedel-Crafts) | Acyl halide/anhydride, Lewis Acid (e.g., BF3·OEt2) | (5-(4-Chlorophenyl)furan-2-yl)(acyl)methanone |

| Formylation (Vilsmeier-Haack) | POCl3, DMF | 5-(4-Chlorophenyl)furan-2-carbaldehyde |

Nucleophilic Aromatic Substitution Reactions on the Chlorophenyl Moiety

Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring of this compound is generally challenging. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (the chlorine atom) to activate the ring towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

In this compound, the furan ring is attached para to the chlorine atom. The furan ring is considered an electron-rich system and does not act as a strong electron-withdrawing group necessary to facilitate the classical addition-elimination SNAr mechanism. uoanbar.edu.iq Consequently, reactions with common nucleophiles like hydroxides, alkoxides, or amines under standard SNAr conditions are not expected to proceed readily.

Forcing conditions, such as high temperatures and pressures, or the use of very strong bases like sodium amide (NaNH2), could potentially induce a substitution reaction via an elimination-addition (benzyne) mechanism. chemistrysteps.comyoutube.com However, such harsh conditions might also lead to the degradation of the sensitive furan ring. Therefore, achieving nucleophilic substitution on the chlorophenyl moiety without affecting the furan ring requires carefully selected, often metal-catalyzed, reaction conditions.

Metal-Catalyzed Functionalizations and C-H Activation Studies

Modern synthetic chemistry offers a variety of metal-catalyzed reactions that can functionalize both the furan and chlorophenyl components of the molecule. These methods provide pathways for C-C and C-heteroatom bond formation that are often not accessible through classical methods.

Cross-Coupling Reactions: The chlorine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions. Reactions like Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be employed to replace the chlorine atom with a wide range of substituents. These reactions are fundamental in medicinal chemistry and materials science for building molecular complexity.

C-H Activation/Functionalization: Direct C-H activation is a powerful strategy for introducing functional groups without the need for pre-functionalized starting materials. princeton.edu For this compound, several C-H bonds are potential targets for functionalization:

Furan Ring C-H Activation: The C-H bonds on the furan ring, particularly the C5-H, are susceptible to activation. Rhodium(III) and Iridium(III) complexes, for example, have been used to catalyze the C-H functionalization of furan derivatives. researchgate.net This allows for the introduction of alkyl, aryl, or other groups directly onto the furan core.

Chlorophenyl Ring C-H Activation: The C-H bonds ortho to the furan substituent or the chlorine atom on the phenyl ring can also be targeted. Directed metalation, where a directing group guides a metal catalyst to a specific C-H bond, is a common strategy to control regioselectivity in such transformations.

These metal-catalyzed methods offer precise control over which part of the molecule reacts, enabling the selective synthesis of complex derivatives of this compound. researchgate.nethud.ac.uk

Oxidation and Reduction Chemistry of the Furan and Chlorophenyl Components

The furan and chlorophenyl moieties exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation:

Furan Ring: The electron-rich furan ring is sensitive to oxidation. Depending on the oxidizing agent and reaction conditions, the furan ring can undergo various transformations. researchgate.net Strong oxidants can lead to ring-opening, forming 1,4-dicarbonyl compounds. researchgate.net For instance, oxidation of furan itself by cytochrome P450 enzymes yields the reactive metabolite cis-2-butene-1,4-dial. nih.gov Electrochemical oxidation in the presence of methanol (B129727) can lead to the formation of 2,5-dimethoxy-2,5-dihydrofuran (B146672) derivatives. teknoscienze.com Photochemical oxidation can also occur.

Chlorophenyl Ring: The chlorophenyl ring is generally stable to mild oxidizing agents. Harsh oxidation conditions can lead to degradation of the aromatic ring.

Reduction:

Furan Ring: The furan ring can be reduced to either 2,5-dihydrofuran (B41785) or fully saturated tetrahydrofuran. acs.org Catalytic hydrogenation over metals like palladium or nickel can achieve this, though conditions must be controlled to avoid over-reduction or hydrogenolysis of the C-Cl bond. A Brønsted acid-catalyzed reduction using silanes has been reported as a method to selectively produce 2,5-dihydrofurans or tetrahydrofurans from furan substrates. acs.org Chemoselective methods that reduce adjacent double bonds while preserving the furan ring have also been developed, for example, using 2-phenylbenzimidazoline. nih.gov

Chlorophenyl Ring: The chlorine atom can be removed via catalytic hydrogenation (hydrodehalogenation), typically using a palladium catalyst and a hydrogen source. The aromatic ring itself is resistant to reduction except under forcing conditions, such as Birch reduction, which would also affect the furan ring.

| Moiety | Reaction Type | Typical Reagents/Conditions | Potential Products |

|---|---|---|---|

| Furan Ring | Oxidation | KMnO4, O3, MCPBA, Electrochemical | Ring-opened 1,4-dicarbonyls, Dihydrofurans |

| Reduction | H2/Pd, Ni; Silanes/Brønsted Acid | 2,5-Dihydrofuran or Tetrahydrofuran derivatives | |

| Chlorophenyl Moiety | Oxidation | Harsh conditions (e.g., RuO4) | Ring degradation |

| Reduction | H2/Pd (Hydrodehalogenation) | 2-Phenylfuran |

Cycloaddition Reactions Involving the Furan Core (e.g., Diels-Alder)

The furan ring in this compound can act as a 1,3-diene in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. quora.com This reaction provides a powerful tool for constructing complex polycyclic structures, specifically oxabicyclo[2.2.1]heptene derivatives. quora.com

Compared to more reactive dienes like cyclopentadiene, furan is less reactive in Diels-Alder reactions. rsc.org The reactivity and selectivity can be influenced by substituents on the furan ring. The 4-chlorophenyl group at the C2 position will influence the electronic properties of the diene system and may direct the regioselectivity of the addition with unsymmetrical dienophiles.

The Diels-Alder reaction of this compound with a suitable dienophile, such as maleic anhydride or an activated alkyne, would proceed to form a bridged cyclic ether. These adducts are valuable synthetic intermediates that can be further transformed; for example, the oxygen bridge can be cleaved to yield substituted cyclohexene (B86901) or cyclohexane (B81311) derivatives. quora.com Furans can also participate in other types of cycloadditions, including [4+3] and [4+4] cycloadditions with appropriate reaction partners. nih.gov

Derivatization Strategies for Expanding Molecular Diversity

Expanding the structural diversity of this compound can be achieved by leveraging the reactivity of both the furan and chlorophenyl rings. A key strategy involves the introduction of various functional groups that can serve as handles for further transformations.

One approach involves creating derivatives that contain additional reactive sites. For example, a related compound, 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551), has been used as a substrate for Michael additions and subsequent ring-closure reactions to synthesize novel pyrazoline derivatives. researchgate.net This highlights how building upon the core structure can open up new avenues for derivatization.

Introducing functional groups containing heteroatoms (O, N, S) is a common strategy to modify the physicochemical and biological properties of a molecule.

On the Furan Ring:

Lithiation/Metalation: A powerful method for functionalizing the furan ring is through deprotonation with a strong base (e.g., n-butyllithium) to form a lithiated intermediate. This nucleophilic species can then react with a wide range of electrophiles to introduce heteroatom-containing groups. For example, reaction with sulfur (S8) followed by quenching can introduce a thiol group, reaction with iodine provides an iodo-furan for further coupling, and reaction with sulfonyl chlorides can introduce sulfonyl groups.

Electrophilic Substitution: As discussed in section 3.1, electrophilic reactions can introduce nitrogen-containing groups (nitration) or oxygen-containing groups (acylation followed by reduction or other transformations).

On the Chlorophenyl Ring:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds, allowing the introduction of primary or secondary amines by replacing the chlorine atom.

Thiolation: Similarly, palladium or copper-catalyzed coupling reactions can be used to introduce sulfur-containing functionalities by reacting with thiols or their salts.

Hydroxylation/Alkoxylation: The chlorine can be replaced with hydroxyl or alkoxy groups through copper-catalyzed (Ullmann-type) or palladium-catalyzed reactions, though these can sometimes be lower yielding than C-N or C-S bond forming reactions.

These derivatization strategies provide a versatile toolkit for chemists to generate a library of this compound analogs with diverse functionalities and potential applications.

Formation of Polycyclic and Fused Ring Systems

The rigid, planar structure of this compound and its inherent reactivity patterns make it a viable precursor for the synthesis of more complex molecular architectures, specifically polycyclic and fused ring systems. These transformations are of significant interest as they open pathways to novel materials and compounds with unique photophysical properties. Key methodologies for achieving such skeletal elaborations include photochemical cyclizations and transition metal-catalyzed annulations.

One of the most notable transformation pathways for 2-aryl-substituted furans, including this compound, is through intramolecular photocyclization. This reaction typically proceeds via a 6π-electrocyclization mechanism, a powerful tool in organic synthesis for the construction of fused aromatic rings. When subjected to ultraviolet (UV) irradiation, the conjugated π-system of the 2-arylfuran derivative can absorb sufficient energy to promote an intramolecular cyclization, leading to the formation of a new six-membered ring.

A pertinent example of this type of transformation is the photo-induced rearrangement of 2'-(furan-2-yl)-[1,1'-biphenyl]-4-ols to create furan and benzene fused 2-tetralones. researchgate.net This reaction proceeds through a 6π-electrocyclization, followed by a series of hydrogen shifts and keto-enol isomerization. researchgate.net While the starting material is not this compound itself, the fundamental photochemical principle of cyclizing a 2-arylfuran moiety to form a phenanthro[b]furan-type structure is directly analogous. It is anticipated that this compound would undergo a similar dehydrogenative photocyclization to yield a chlorophenanthro[b]furan derivative. The reaction is generally carried out in a suitable solvent, such as dichloromethane, under an inert atmosphere and is initiated by a UV light source. researchgate.net

The following table outlines a representative transformation of a 2-arylfuran into a polycyclic, fused ring system based on the principles of intramolecular photocyclization.

Table 1: Photochemical Cyclization of a 2-Arylfuran Derivative

| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |

| 2'-(Furan-2-yl)-[1,1'-biphenyl]-4-ol | 6,7-Dihydrophenanthro[9,10-b]furan-5(4H)-one | 254 nm UV lamp (64 W), Dichloromethane (DCM), 1 hour, Argon atmosphere, Room temperature | Not specified | researchgate.net |

In addition to photochemical methods, transition metal-catalyzed reactions represent another strategic approach to constructing fused ring systems from furan derivatives. While specific examples detailing the use of this compound in these reactions are not extensively documented, the principles of intramolecular Heck reactions and other annulation strategies are well-established for furan-containing substrates. These reactions typically involve the palladium-catalyzed coupling of an aryl halide with an alkene tethered to the furan ring, leading to the formation of a new carbocycle. The versatility of these methods allows for the construction of a variety of ring sizes and substitution patterns, offering a powerful alternative to photochemical cyclizations.

Advanced Spectroscopic and Structural Elucidation of 2 4 Chlorophenyl Furan and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(4-Chlorophenyl)furan and its derivatives, ¹H, ¹³C, and two-dimensional NMR methods provide unambiguous evidence of the molecular framework.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

In the ¹H NMR spectrum of compounds containing the this compound moiety, protons on the furan (B31954) and chlorophenyl rings exhibit characteristic chemical shifts (δ) and spin-spin coupling constants (J). The protons of the 4-chlorophenyl group typically appear as two sets of doublets in the aromatic region (approximately 7.3-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

The protons on the furan ring also resonate in the aromatic region but at slightly different shifts. For instance, in S-(4-chlorophenyl) furan-2-carbothioate, the furan protons appear at δ 7.65 (s, 1H), 7.28 (d, J = 3.1 Hz, 1H), and 6.60 (d, J = 1.6 Hz, 1H). rsc.org Similarly, in derivatives like 3-(4-Chlorophenyl)-5-(furan-2-yl)-4,5-dihydropyrazole, furan protons are observed around δ 6.25-7.39. researchgate.net The coupling constants between adjacent furan protons are typically small, which helps in their assignment.

Table 1: Representative ¹H NMR Data for Protons in this compound Derivatives

| Proton Position | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) Range |

|---|---|---|---|

| Chlorophenyl (ortho to Cl) | 7.30 - 7.50 | Doublet | 8.0 - 9.0 |

| Chlorophenyl (meta to Cl) | 7.60 - 8.00 | Doublet | 8.0 - 9.0 |

| Furan H-3 | 6.20 - 6.80 | Doublet / Doublet of Doublets | 1.5 - 3.5 |

| Furan H-4 | 6.30 - 6.60 | Doublet of Doublets | 3.0 - 3.5 |

Note: Chemical shifts are dependent on the specific derivative and solvent used.

Carbon-13 (¹³C) NMR Chemical Shift and Connectivity Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For derivatives of this compound, aromatic carbon signals typically appear in the range of 107-155 ppm. researchgate.netmalayajournal.org The carbon atom attached to the chlorine (C-4 of the phenyl ring) shows a characteristic shift, as do the carbons of the furan ring. The C-2 and C-5 carbons of the furan ring, being adjacent to the oxygen atom, are generally observed further downfield compared to the C-3 and C-4 carbons. malayajournal.org For example, in one derivative, the aromatic carbon signals were reported in the region of 107.93-145.16 ppm. malayajournal.org In another furan derivative, the furan C-5 carbon appeared at 142.6 ppm and the furan C-1 (C-2 in standard nomenclature) at 151.2 ppm. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the this compound Moiety

| Carbon Position | Chemical Shift (δ, ppm) Range |

|---|---|

| Furan C-2 | 145 - 155 |

| Furan C-3 | 105 - 115 |

| Furan C-4 | 110 - 120 |

| Furan C-5 | 140 - 145 |

| Chlorophenyl C-1' (ipso to furan) | 128 - 132 |

| Chlorophenyl C-2'/C-6' | 125 - 130 |

| Chlorophenyl C-3'/C-5' | 128 - 135 |

Note: These are approximate ranges and can vary with substitution.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Determination

For more complex derivatives, 2D NMR experiments are crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) couplings, confirming the connectivity of protons within the furan and chlorophenyl rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons in the ¹³C spectrum. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. rsc.org This is particularly useful for identifying the connectivity between the furan and chlorophenyl rings and for assigning quaternary (non-protonated) carbons. For instance, an HMBC correlation between a proton on one ring and a carbon on the other would confirm the link between the two aromatic systems. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular formula (C₁₀H₇ClO).

The fragmentation of the molecular ion under electron impact (EI) ionization is expected to follow pathways characteristic of aromatic and heterocyclic compounds. libretexts.orgchemguide.co.uk Common fragmentation patterns for furan and its derivatives involve the loss of CO, cleavage of the ring, or loss of substituents. ed.ac.ukresearchgate.net For this compound, key fragmentation pathways would likely include:

Loss of a chlorine atom: leading to a [M-Cl]⁺ fragment.

Loss of a CO molecule: a characteristic fragmentation of the furan ring, resulting in a [M-CO]⁺ fragment.

Cleavage at the bond between the rings: generating a chlorophenyl cation ([C₆H₄Cl]⁺) and a furyl radical, or a furyl cation ([C₄H₃O]⁺) and a chlorophenyl radical. The stability of the resulting ions often dictates the most abundant fragment peaks in the spectrum. chemguide.co.uk

Aromatic compounds are known for their stable molecular ion peaks, so a prominent M⁺ peak is expected. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification in a Structural Context

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of its structural components.

Key expected absorption bands include:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). lumenlearning.com

Aromatic C=C Stretching: Multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of both the furan and benzene rings. lumenlearning.com

Furan Ring Vibrations (C-O-C stretch): A strong band associated with the asymmetric stretching of the C-O-C ether linkage in the furan ring, typically found around 1250-1020 cm⁻¹.

C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings. lumenlearning.com

C-Cl Stretching: A band in the fingerprint region, typically between 800-600 cm⁻¹, indicating the presence of the chloro-substituent.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Furan & Phenyl) | 3100 - 3000 | Medium |

| C=C Stretch | Aromatic (Furan & Phenyl) | 1600 - 1450 | Medium to Weak |

| C-O-C Stretch | Furan Ring Ether | 1250 - 1020 | Strong |

| C-H Bending (out-of-plane) | Aromatic Rings | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk This technique is particularly useful for analyzing compounds with conjugated systems. The structure of this compound, with its conjugated furan and chlorophenyl rings, is expected to exhibit strong UV absorption.

The primary electronic transitions observed for such aromatic and heterocyclic systems are π → π* transitions. libretexts.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation between the two rings lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to the individual, non-conjugated furan and chlorobenzene (B131634) molecules. The presence of the chlorine atom, an auxochrome, may cause a slight shift in the wavelength of maximum absorbance (λmax) and an increase in the molar absorptivity (ε). slideshare.net For instance, a substituted furan ring was shown to have a λmax at 223.5 nm. rsc.org

X-ray Crystallography for Solid-State Molecular Structure Determination

A notable example is the crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol). This derivative incorporates two 4-chlorophenyl groups attached to a central furan ring via methanol (B129727) bridges. The crystallographic data reveals specific details about the spatial orientation of these key structural components.

Detailed research findings from the X-ray analysis of furan-2,5-diylbis((4-chlorophenyl)methanol) indicate that the molecule crystallizes in a monoclinic system with the space group P2₁/n. The two chlorophenyl groups are positioned on the same side relative to the mean plane of the furan ring. A significant torsion is observed between the planes of the aromatic rings; the dihedral angles between the furan ring and the two chlorophenyl rings are 79.7° and 69.5°, respectively. This non-planar conformation is a critical feature of its solid-state structure.

The crystal packing is significantly influenced by intermolecular hydrogen bonding. Specifically, O—H···O hydrogen bonds with distances of 2.776(3) Å and 2.753(3) Å are instrumental in forming a stable, three-dimensional supramolecular architecture.

The crystallographic parameters for furan-2,5-diylbis((4-chlorophenyl)methanol) are summarized in the interactive data table below.

Interactive Data Table: Crystallographic Data for furan-2,5-diylbis((4-chlorophenyl)methanol)

| Parameter | Value |

| Empirical Formula | C₁₈H₁₄Cl₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3048(6) |

| b (Å) | 8.9620(5) |

| c (Å) | 18.0909(10) |

| α (°) | 90 |

| β (°) | 93.046(6) |

| γ (°) | 90 |

| Volume (ų) | 1668.36(16) |

| Z | 4 |

| Temperature (K) | 293 |

Computational and Theoretical Chemistry of 2 4 Chlorophenyl Furan

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and predict a wide range of chemical and physical properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. pnrjournal.com This process also yields the ground state energy of the molecule.

In studies of complex molecules containing the 2-(4-chlorophenyl)furan moiety, such as 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI) and 2-(3-(5-(4-chlorophenyl)furan-2-yl)acryloyl)-3,4-dihydro-2H-naphthalen-1-one (CHFADN), DFT calculations are routinely performed. acadpubl.euresearchgate.net For instance, the geometry of these molecules is typically optimized using the B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311++G(d,p). acadpubl.euresearchgate.net The resulting optimized parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's stable conformation. These theoretical calculations allow for a comparison with experimental data if available, such as from X-ray diffraction, to validate the computational model. acadpubl.eu

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govemerginginvestigators.org

For the derivative FDI, FMO analysis was conducted using the B3LYP/6-31G(d,p) level of theory. The calculations revealed that the HOMO is localized over the imidazole (B134444) and phenyl rings, while the LUMO is situated on the imidazole and the chloro-substituted phenyl ring. acadpubl.eumalayajournal.org This distribution of electron density indicates the likely sites for electrophilic and nucleophilic attack. The energy of the HOMO, LUMO, and the resulting energy gap provide insights into the molecule's stability and charge transfer characteristics. acadpubl.eumalayajournal.org A small energy gap, as reported for FDI, suggests good chemical stability and the potential for intramolecular charge transfer. acadpubl.eu

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI) | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 |

Data sourced from a computational study on a derivative of this compound. acadpubl.eumalayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netyoutube.com The MEP map displays different colors on the molecule's surface, corresponding to varying electrostatic potential values. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. malayajournal.orgyoutube.comyoutube.com

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers. A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometric coordinates. longdom.org Studying the PES allows for the identification of stable conformers (energy minima) and the transition states (saddle points) that connect them, providing insight into the molecule's flexibility and the energy barriers for conformational changes. longdom.org

For a bi-aromatic molecule like this compound, a key conformational parameter is the torsional angle between the phenyl and furan (B31954) rings. A computational PES study would involve systematically rotating one ring relative to the other and calculating the energy at each step. This would reveal the most stable rotational conformers (e.g., planar or twisted) and the energy barriers to rotation. The presence of the chlorine substituent on the phenyl ring would be expected to influence these rotational barriers compared to an unsubstituted analogue.

Reaction Mechanism Predictions and Transition State Elucidation using Computational Methods

Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and elucidating the structures of transient species like transition states. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. mit.edu These methods can provide detailed information about the energy changes that occur during a reaction, including the activation energy, which determines the reaction rate.

The prediction of reaction mechanisms involves locating the transition state structure, which is a first-order saddle point on the PES. Various computational techniques can be employed to model these reactions, ranging from DFT for electronic structure calculations to more complex models that incorporate solvent effects. nih.gov While specific reaction mechanism predictions for this compound were not found in the literature reviewed, these computational approaches are generally applicable to understand its potential reactivity, such as in electrophilic substitution or addition reactions characteristic of furan rings.

Spectroscopic Property Simulations

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

Simulations of Nuclear Magnetic Resonance (NMR) spectra, including ¹H and ¹³C chemical shifts, can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. malayajournal.org These predictions help in the assignment of experimental NMR signals. nmrdb.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectra, can also be simulated. DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule in its ground state. malayajournal.orgnih.gov The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra. malayajournal.org For the derivative FDI, vibrational wavenumbers were calculated using the B3LYP/6-31G(d,p) basis set, and the vibrational modes were assigned based on this theoretical analysis. malayajournal.org Similarly, for the derivative CHFADN, DFT calculations were used to simulate the vibrational spectrum, which was then compared with experimental FTIR data to confirm the compound's structure. researchgate.net

| Compound | Method | Type of Simulation | Application |

|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI) | B3LYP/6-31G(d,p) | FT-IR & FT-Raman Frequencies | Assignment of experimental vibrational modes. |

| 2-(3-(5-(4-chlorophenyl)furan-2-yl)acryloyl)-3,4-dihydro-2H-naphthalen-1-one (CHFADN) | B3LYP/6-311++G(d,p) | NMR, FTIR, UV-visible | Characterization and alignment with experimental spectra. |

Data sourced from computational studies on derivatives of this compound. researchgate.netmalayajournal.org

Potential Academic and Industrial Applications of 2 4 Chlorophenyl Furan Excluding Biological/medicinal/safety Focus

Applications in Advanced Materials Science

The furan (B31954) scaffold is a subject of intense research in materials science due to its aromaticity, electron-rich nature, and derivation from renewable biomass sources. ntu.edu.sgntu.edu.sg The incorporation of aryl groups, such as a 4-chlorophenyl ring, modulates the electronic properties of the furan system, making these derivatives highly suitable for a range of advanced material applications. acs.org

Furan-based compounds are actively investigated as alternatives to traditional petroleum-derived thiophenes in organic electronics. ntu.edu.sg The structural and electronic properties of furans make them promising for applications in organic light-emitting diodes (OLEDs) and as organic semiconductors. ntu.edu.sg Short-chain linearly conjugated oligomers, including those based on furan, represent a significant class of organic semiconductors. acs.orgnih.gov

The synthesis of 2,5-diaryl furans, a class that includes 2-(4-Chlorophenyl)furan, provides access to important building blocks for optoelectronic materials. acs.org Research projects have focused on the chemical synthesis and characterization of conjugated furan compounds to develop novel molecules for organic electronic applications. ntu.edu.sg These efforts often involve creating extended conjugated systems where the furan ring is linked to other aromatic units. For example, a transition-metal-free synthesis has been developed to produce 2,5-diarylfurans, highlighting their role as precursors to furan-phenylene materials. acs.orgnih.gov The optical and electrochemical properties of these novel materials are subsequently studied to assess their suitability for electronic devices. acs.org

The furan moiety is a versatile component in the synthesis of novel polymers and the development of nanomaterials. Its ability to be derived from biomass, such as from 5-hydroxymethylfurfural (B1680220) (HMF), makes it a key player in the creation of sustainable polymers. researchgate.net Furan derivatives like 2,5-bishydroxymethyl furan (BHMF) are used in the synthesis of various polymers, including silicon-containing polymers. researchgate.net

Furan-functionalized co-polymers can be designed to self-assemble into well-defined nanostructures, such as micelles and nanoparticles. utoronto.ca For instance, poly(TMCC-co-LA)-g-PEG-furan can form nanoparticles through dialysis, a process driven by the self-aggregation of the co-polymer. utoronto.ca Furthermore, polyfurfural, synthesized via acid catalysis, can form globular nanoparticles. imp.kiev.ua Studies have shown these polymers grow into spherical particles that subsequently clump together to form larger clusters. imp.kiev.ua The unique structure of the furan ring within the polymer backbone imparts specific properties, making these materials suitable for various technological applications. utoronto.caimp.kiev.ua

The electronic characteristics of the furan ring make it an effective spacer or component in molecules designed for photochromic and optoelectronic applications. nih.gov Tuning the π-spacers in dye molecules is a recognized strategy for adjusting their optoelectronic properties. nih.gov Incorporating a furan unit into the structure of dyes can enhance absorption properties, including increasing the range of light absorption and the molar absorption coefficients. nih.gov

In the context of electrochromic devices, polymers containing 4-(furan-2-yl)phenyl units have been investigated as promising electrode materials. researchgate.net A homopolymer (PFPT) and various copolymers were synthesized and shown to exhibit distinct color changes in response to an applied voltage, shifting from saffron yellow in a reduced state to bluish-purple in an oxidized state. researchgate.net Such materials are considered strong candidates for electrochromic devices due to their high contrast, rapid switching times, and good coloration efficiency. researchgate.net Similarly, diaryl-naphthopyran photochromic dyes incorporating a furan spacer have been explored for use in Dye-Sensitized Solar Cells (DSSCs), demonstrating the potential for creating photo-chromo-voltaic cells that can adapt to light intensity. nih.gov

Role in Agrochemical Research (Focus on Synthetic Utility)

While many furan derivatives are studied for their biological activities, their role in agrochemical research can also be viewed from a synthetic utility perspective. The furan nucleus is a versatile scaffold for constructing more complex molecules. The synthesis of various 5-aryl-2-furoyl and 5-aryl-2-furyl derivatives provides a toolbox of intermediates for agrochemical development. pensoft.net

A key synthetic route involves the Meerwein reaction, where furan-2-carboxylic acids or furfural (B47365) react with aromatic diazonium salts to produce 5-arylfuran-2-carboxylic acids and 5-arylfuran-2-carbaldehydes, respectively. pensoft.net These intermediates, which can include chlorophenyl-substituted variants, can be further modified. For example, the carboxylic acids can be converted to their corresponding acyl chlorides, which are then used to acylate other molecules. The aldehydes can be transformed via the Willgerodt-Kindler reaction to produce thioamides. pensoft.net This demonstrates the utility of the substituted furan ring as a foundational structure for building a diverse library of compounds for screening and development in the agrochemical industry.

Use as Advanced Reagents and Building Blocks in Complex Organic Synthesis

The this compound scaffold and its analogs are valuable building blocks in complex organic synthesis due to the reactivity of the furan ring and its functional groups. numberanalytics.com Furan's diene character allows it to participate in cycloaddition reactions, and its electron-rich nature makes it susceptible to electrophilic substitution, enabling a wide range of chemical transformations. numberanalytics.com

Chalcone (B49325) analogues, such as 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551), serve as versatile starting materials for synthesizing novel furan derivatives. researchgate.net This compound can undergo various reactions:

Michael Addition: It reacts with nucleophiles like 4-chlorothiophenol (B41493) to afford β-arylmercapto ketones. researchgate.net

Stetter Reaction: It reacts with aldehydes, such as benzaldehyde, to yield butane-1,4-diones. researchgate.net

Ring Closure Reactions: It reacts with hydrazine (B178648) and its derivatives to form pyrazolines. researchgate.net

These transformations highlight how the 2-substituted furan structure acts as a linchpin for creating more complex heterocyclic systems. researchgate.net Furthermore, transition-metal-free synthetic approaches are being developed to produce 2,5-diarylfurans, which serve as crucial building blocks for both medicinal and material targets. acs.orgnih.gov The availability of reliable synthetic routes to incorporate furans into larger conjugated systems is critical for advancing their application. nih.gov

Functional Scaffolds in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the design of systems where molecules are held together by non-covalent interactions. The development of synthetic hosts for molecular recognition and sequestration is a major goal in this field. nih.govrsc.org While specific studies detailing this compound as a scaffold in host-guest systems are not prominent, its structural features make it a promising candidate for such applications.

The core principles of host-guest chemistry rely on creating cavities or surfaces with specific electronic and steric properties. Macrocyclic hosts like pillar[n]arenes, which are composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges, create well-defined pillar-like structures capable of binding various guest molecules. nih.gov The rigid, planar, and aromatic nature of the 2-aryl furan motif is analogous to the building blocks used in these established supramolecular hosts. The diaryl structure provides a defined geometry and the potential for π-π stacking interactions, which are crucial for guest binding. The chlorophenyl group can further modulate these interactions through electronic effects and potential halogen bonding. Therefore, the this compound scaffold represents a viable and functional platform for the rational design of new, non-covalent host-guest systems and other complex supramolecular architectures.

Q & A

Q. What are the optimized synthetic routes for 2-(4-Chlorophenyl)furan, and how can reaction efficiency be validated?

A tert-butyl nitrite-assisted method yields this compound with 75% efficiency, characterized by H NMR (δ 7.61–6.47 ppm) and C NMR (δ 152.8–105.4 ppm). Key steps include coupling reactions and purification via column chromatography (ethyl acetate:hexane, 5:95). Validate purity using TLC (Rf = 0.46) and reproducibility through triplicate runs .

Q. How can structural characterization of this compound derivatives be systematically performed?

Combine spectroscopic techniques:

- NMR : Assign substituent positions using coupling constants (e.g., J = 8.4 Hz for para-substituted chlorophenyl groups) .

- X-ray crystallography : Resolve stereochemistry, as demonstrated for benzofuran analogs (e.g., C2–C1–S bond angles in 3-(4-Chlorophenylsulfonyl)-2-methyl-naphtho[1,2-b]furan) .

- Mass spectrometry : Confirm molecular ions (e.g., m/z 230.30 for CHClO) .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing this compound derivatives?

- Isomerization : Use Lewis acids (e.g., AlCl) to convert cis- to trans-isomers of intermediates, achieving >95% diastereomeric excess. Monitor via HPLC and optimize solvent polarity (e.g., toluene/ethanol mixtures) .

- Crystallization : Selectively isolate cis/trans isomers using solvents like acetone or dichloromethane, as shown for cyclohexyl-naphthoquinone derivatives .

Q. How do α-substituents influence dimerization kinetics in furan derivatives?

α-Methyl groups reduce dimerization rates by steric hindrance, as observed in o-quinodimethane systems. For example, 2-(trimethylsilyl)methyl-furan derivatives dimerize 3× slower than unsubstituted analogs. Use kinetic studies (UV-Vis monitoring) and DFT calculations to map transition states .

Q. What methodologies evaluate this compound derivatives as tubulin polymerization inhibitors?

- In vitro assays : Measure IC values using purified tubulin (e.g., bovine brain tubulin) and monitor polymerization via turbidity at 350 nm. Derivatives with 5-(4-chlorophenyl) substituents show IC < 1 µM .

- Molecular docking : Map interactions with β-tubulin’s colchicine-binding site using AutoDock Vina. Key residues: βCys241 and βLeu248 .

Q. How can environmental and safety risks be mitigated during this compound synthesis?

- Waste management : Segregate halogenated byproducts (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) and use licensed disposal services .

- Safety protocols : Employ fume hoods, PPE (nitrile gloves, N95 masks), and emergency showers. Follow OSHA guidelines for handling Lewis acids .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.